molecular formula C57H93NO25 B13077333 [(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid

[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B13077333
M. Wt: 1192.3 g/mol
InChI Key: KWXNNLFPPKMIJU-KTIKXRCPSA-N
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Description

Historical Context of Polyketide-Derived Macrolide Compounds

The discovery of macrolide antibiotics traces back to the mid-20th century, with pikromycin —the first macrolide—isolated from Streptomyces species in 1950. This 14-membered lactone marked the beginning of a pharmacological revolution, as researchers recognized the potential of polyketide-derived macrocycles in combating bacterial infections. Erythromycin, identified in 1952 from Saccharopolyspora erythraea, became the prototypical macrolide, inspiring the development of semisynthetic derivatives like clarithromycin and azithromycin. These advancements were driven by the need to improve bioavailability and stability while retaining antibacterial efficacy.

The structural complexity of macrolides arises from their biosynthesis via polyketide synthases (PKSs) , modular enzymatic systems that assemble acyl-CoA precursors into macrocyclic scaffolds. Early fermentation techniques using Streptomyces strains achieved industrial-scale production, yielding concentrations up to 10 mg·mL⁻¹ despite challenges in strain optimization. The evolution from natural to semisynthetic macrolides underscores the interplay between microbial biochemistry and organic synthesis in drug development.

Taxonomic Classification of Bioactive Macrocycles

Bioactive macrolides are predominantly produced by Gram-positive bacteria within the order Actinomycetales , particularly the genus Streptomyces. For example, Streptomyces venezuelae synthesizes pikromycin through a type I PKS system, while Saccharopolyspora erythraea generates erythromycin. These organisms employ secondary metabolic pathways to create structurally diverse macrocycles, often as defense mechanisms in competitive soil environments.

Table 1: Taxonomic Origins of Representative Macrolides

Macrolide Producing Organism Ring Size Discovery Year
Pikromycin Streptomyces venezuelae 14-member 1950
Erythromycin Saccharopolyspora erythraea 14-member 1952
Methymycin Streptomyces venezuelae 12-member 1950s
Tylosin Streptomyces fradiae 16-member 1960

The taxonomic diversity of macrolide producers extends to rare genera like Micromonospora, which synthesize 16-membered rings, though Streptomyces remains the primary industrial source. Recent genomic analyses have revealed cryptic iterative type I PKS clusters in Streptomyces, enabling the discovery of novel polyketides with conditional bioactivity.

Chemical Nomenclature and IUPAC Validation Processes

The systematic naming of macrolides adheres to IUPAC guidelines , which prioritize stereochemical descriptors, substituent positions, and functional group hierarchies. The compound [(2R,3R,4R,5R,6R)-6-[[...]3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid] exemplifies this complexity:

  • Core structure : A 16-membered macrolactone (oxacyclohexadeca-4,6-dien) with multiple stereocenters (R/S configurations) and substituents, including ethyl, methyl, and oxoethyl groups.
  • Sugar moieties : Two deoxy sugars attached via glycosidic bonds—a desosamine derivative and a branched oxane ring with acetyloxy and dimethylamino groups.
  • Ester linkage : The macrolactone is esterified with 3-methylbutanoate and paired with (2R,3R)-2,3-dihydroxybutanedioic acid as a counterion.

Table 2: Key Components of the Compound’s IUPAC Name

Component Description
Oxacyclohexadeca-4,6-dien 16-membered lactone ring with conjugated double bonds at positions 4 and 6
(2S,4R,5S,6S)-oxane Hexose ring with acetyloxy, hydroxy, and dimethyl substituents
(2R,3R)-dihydroxybutanedioic acid Tartaric acid derivative serving as a chiral counterion

The validation process involves verifying stereochemical assignments using X-ray crystallography or NMR, as demonstrated for pikromycin in 1957. For novel macrolides, IUPAC names are cross-referenced with biosynthetic gene clusters to ensure consistency between structural and genomic data.

Significance in Structural Organic Chemistry Research

Macrolides like the subject compound challenge synthetic chemists due to their multifunctional stereocenters and labile glycosidic bonds. The Woodward synthesis of erythromycin in 1981 exemplified the limitations of total synthesis, prompting reliance on fermentation and biocatalytic methods. Modern strategies combine genetic engineering of PKS modules with chemoenzymatic modifications to diversify macrolide scaffolds.

The compound’s 16-membered lactone and intricate substitution pattern offer insights into:

  • Conformational dynamics : The macrolactone’s rigidity influences ribosomal binding, as seen in pikromycin’s interaction with the 50S subunit.
  • Glycosylation effects : The desosamine sugar enhances solubility and target affinity, a feature exploited in semisynthetic derivatives.
  • Counterion interactions : The (2R,3R)-2,3-dihydroxybutanedioic acid moiety may stabilize the molecule through hydrogen bonding, though its role requires further study.

Table 3: Challenges in Macrolide Synthesis

Challenge Resolution Strategy Example
Stereochemical control Genetic engineering of PKS modules Erythromycin analog production
Lactone ring instability Fermentation optimization Pikromycin scale-up
Glycoside hydrolysis Chemoenzymatic sugar attachment Azithromycin development

These structural studies have broader implications for designing polyketide-based therapeutics, including antifungals and anticancer agents, by leveraging modular biosynthesis principles.

Properties

Molecular Formula

C57H93NO25

Molecular Weight

1192.3 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17-,28-22-;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51-,52-,53-;1-,2-/m11/s1

InChI Key

KWXNNLFPPKMIJU-KTIKXRCPSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)OC(=O)CC(C)C)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Sugar Units

  • The sugar units, such as the 5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl and related oxane rings, are synthesized starting from monosaccharides or carbohydrate precursors.
  • Stereoselective hydroxylation and methylation steps are employed to achieve the correct stereochemistry at each chiral center.
  • Protection of hydroxyl groups with groups like methoxy or acetyloxy is done to control reactivity during subsequent steps.

Glycosylation Techniques

  • Glycosylation is performed using activated sugar donors, such as trichloroacetimidates or thioglycosides, under Lewis acid catalysis.
  • The acceptor molecule, often bearing free hydroxyl groups, reacts with the activated donor to form glycosidic bonds.
  • The stereochemistry of glycosidic linkages is controlled by reaction conditions and protecting groups to favor either alpha or beta linkages.

Protection and Deprotection

  • Protecting groups like methoxy, acetyloxy, and dimethylamino groups are strategically introduced to mask reactive sites.
  • Selective deprotection allows for stepwise functionalization, ensuring that sensitive groups remain intact during harsh reaction conditions.

Acylation and Esterification

  • The 3-methylbutanoate ester is introduced via esterification of the corresponding hydroxyl group using 3-methylbutanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
  • Acetylation of hydroxyl groups is performed using acetic anhydride in the presence of base or acid catalysts.

Macrocyclization and Ring Formation

  • The macrocyclic oxacyclohexadeca-dien ring is formed via intramolecular cyclization reactions, often using high-dilution techniques to favor ring closure over polymerization.
  • Oxidation steps introduce keto and hydroxy substituents at defined positions within the macrocycle.

Final Purification and Characterization

  • The final compound is purified by chromatographic methods such as high-performance liquid chromatography (HPLC).
  • Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography when applicable.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions
1 Sugar synthesis Preparation of stereochemically defined sugar units Monosaccharides, stereoselective hydroxylation, methylation
2 Glycosylation Formation of glycosidic bonds Activated sugar donors, Lewis acids
3 Protection/deprotection Masking/unmasking reactive hydroxyl groups Methoxy, acetyloxy groups, selective reagents
4 Acylation/esterification Introduction of acetyloxy and 3-methylbutanoate esters Acetic anhydride, 3-methylbutanoic acid derivatives
5 Macrocyclization Formation of oxacyclohexadeca-dien ring High dilution, intramolecular cyclization
6 Oxidation/reduction Installation of keto and hydroxy groups Selective oxidants/reductants
7 Purification Isolation of pure compound HPLC, chromatography
8 Characterization Structural confirmation NMR, MS, X-ray crystallography

Research Findings and Considerations

  • The stereochemical complexity necessitates strict control of reaction conditions to avoid epimerization.
  • Protecting group strategy is critical to prevent side reactions and to allow selective functionalization.
  • Macrocyclization often represents the most challenging step due to entropic factors; thus, optimization of concentration and reaction time is essential.
  • Literature reports suggest that enzymatic or chemoenzymatic methods might be explored for selective glycosylation steps to improve yields and stereoselectivity, although classical chemical synthesis remains predominant.
  • The compound’s preparation is typically documented in specialized synthetic organic chemistry journals and patents, reflecting its complexity and potential bioactivity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Chiral Resolution : Tartaric acid is widely used in the pharmaceutical industry for the resolution of racemic mixtures. Its ability to form diastereomeric salts with basic drugs allows for the separation of enantiomers which can be crucial for drug efficacy and safety .
  • Effervescent Salts : The compound is utilized in the formulation of effervescent salts in combination with citric acid. This application enhances the palatability of oral medications by producing a fizzy effect when dissolved in water .
  • Expectorant Formulations : Tartaric acid derivatives are included in cough syrups as expectorants. The potassium antimonyl derivative known as tartar emetic has been historically used for this purpose .

Industrial Applications

  • Chelating Agent : Tartaric acid acts as a chelating agent for metal ions such as calcium and magnesium. This property makes it valuable in agricultural applications for improving soil nutrient availability and in industrial cleaning processes for metals like aluminum and copper .
  • Food Additive : As a food additive with antioxidant properties (E number E334), tartaric acid is used to stabilize certain food products and enhance flavor profiles. It is particularly prevalent in the production of cream of tartar used in baking .

Biochemical Research

  • Metabolic Studies : Research involving tartaric acid and its derivatives has provided insights into metabolic pathways and enzyme interactions. Its structure allows it to participate in various biochemical reactions which are crucial for understanding metabolic disorders .
  • Crystal Structure Analysis : Studies have utilized tartaric acid derivatives to investigate crystal structures through X-ray diffraction techniques. This research has implications for understanding molecular interactions and designing new materials .

Case Studies

  • Toxicology Studies : Investigations into the toxicity of tartaric acid have highlighted its effects on different species. For instance, studies indicate that while it is generally safe for humans and laboratory animals, it can cause acute kidney injury in canines when ingested through grapes or tamarind .
  • Agricultural Applications : Field studies have shown that using tartaric acid as a chelating agent can significantly enhance the bioavailability of micronutrients in fertilizers, leading to improved crop yields and health .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets or other molecules. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in chemical reactions: Acting as a catalyst or intermediate.

Comparison with Similar Compounds

Comparison with Similar Macrolide Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound 16-membered lactone 3-Methylbutanoate, dihydroxybutanedioic acid, acetyloxy, dimethylamino, methoxy ~1,200 (estimated) Antibacterial (presumed)
Spiramycin 16-membered lactone Forosamine, mycarose, mycaminose 843.0 (C₄₃H₇₄N₂O₁₄) Antitoxoplasmosis, antibacterial
Azithromycin 15-membered lactone Desosamine, cladinose, nitrogen-methylated aglycone 748.9 (C₃₈H₇₂N₂O₁₂) Broad-spectrum antibacterial
Sequanamycin S3 14-membered lactone Methoxyimino, methylbutanoate, hydroxy, dimethylamino ~1,100 (estimated) Anti-tuberculosis (oral activity)
Erythromycin 14-membered lactone Desosamine, cladinose 733.9 (C₃₇H₆₇NO₁₃) Gram-positive antibacterial

Key Findings

The 4Z,6Z conjugated diene in the lactone may stabilize the macrocycle, analogous to spiramycin’s unsaturated bonds .

The dihydroxybutanedioic acid component is unique and may enhance water solubility, addressing a common limitation of macrolides like azithromycin .

Biological Activity: While spiramycin and azithromycin target the 50S ribosomal subunit, the target compound’s dimethylamino and acetyloxy groups could modulate binding affinity or resistance profiles . Sequanamycins (e.g., S3 ) with similar ester modifications show potent oral anti-tuberculosis activity, suggesting the target compound may have expanded applications.

Spectroscopic Differentiation: NMR profiles (e.g., acetyloxy at δ 2.1–2.3 ppm, dimethylamino at δ 2.8–3.1 ppm) distinguish the target compound from spiramycin and azithromycin, which lack the dihydroxybutanedioic acid moiety .

Biological Activity

The compound is a complex organic molecule that includes a modified sugar backbone and a dihydroxybutanedioic acid moiety. Understanding the biological activity of such compounds is crucial for their potential applications in pharmacology and biotechnology. This article reviews the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The compound's structure suggests multiple functional groups that may contribute to its biological activity. The presence of hydroxyl groups indicates potential for hydrogen bonding and solubility in biological systems. The complex stereochemistry may also influence its interaction with biological targets.

Biological Activities

  • Anticancer Activity
    • Research indicates that derivatives of dihydroxybutanedioic acid (DHBA), particularly those formed through metabolic pathways involving mutant isocitrate dehydrogenase (IDH), may play a role in the pathogenesis of acute myeloid leukemia (AML). Studies have shown that 2,3-DHBA is produced by mutant IDH1 and IDH2 enzymes and is better at distinguishing between mutated and wild-type forms than other metabolites like 2-hydroxyglutarate (2-HG) . This suggests a potential role as a biomarker or therapeutic target.
  • Metabolic Pathways
    • The synthesis of 2,3-DHBA involves the reduction of α-keto groups and highlights the compound's role in metabolic processes. Mutant IDH enzymes facilitate this conversion from threonine-derived precursors . Understanding these pathways can provide insights into how this compound might be utilized or targeted in metabolic disorders.
  • Pharmacological Applications
    • The compound's structural components suggest potential pharmacological applications. For instance, studies on related compounds have indicated various bioactivities including antioxidant properties and the ability to modulate metabolic pathways . The presence of methoxy and dimethylamino groups may enhance lipophilicity and cellular uptake.

Case Studies and Research Findings

StudyFindings
Cancers (2020)Identified 2,3-DHBA as a product of mutant IDH enzymes in AML; suggested its role as a biomarker .
Metabolic StudiesExplored the synthesis pathways of DHBA; highlighted its production from threonine .
Pharmacological ReviewsDiscussed the potential therapeutic applications of compounds with similar structures; noted antioxidant activities .

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